molecular formula C8H8INO B1392929 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1261365-61-0

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No. B1392929
M. Wt: 261.06 g/mol
InChI Key: AMAAXVSESBSGCF-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a halogenated heterocycle . It has an empirical formula of C8H8INO and a molecular weight of 261.06 . This compound is typically provided in solid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 6-iodo-4H-pyrano[2,3-d]pyrimidin-4-one derivatives have been generated using a domino reaction involving Knoevenagel condensation and iodocyclization . Another synthesis method involves the condensation of pyrimidine-4,6-diol, aldehydes, phenylacetylene, and iodine in water at 60°C .


Molecular Structure Analysis

The molecular structure of 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine can be represented by the SMILES string Ic1cc(C#N)c2OCCCc2n1 . The InChI key for this compound is LXOPXZLUEKMJMG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a solid compound . Its empirical formula is C8H8INO and it has a molecular weight of 261.06 .

Scientific Research Applications

Synthesis of Acetyl and Iodo Derivatives

A method for synthesizing acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones was described by Nikam & Kappe (2017). The process involves acetylating compounds with phenyl and alkyl substituents at C(7) and C(8) to produce 3-acetyl-4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones with excellent yields. Iodination of certain compounds yields 4-hydroxy-3-iodo-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-3-iodo-1-phenylpyridin-2(1H)-ones (Nikam & Kappe, 2017).

Photochromic Properties

Structure and Photochromic Properties of Spiropyran Salts

Aldoshin et al. (2005) studied the molecular and crystalline structure of neutral spiropyran (SP) and its salts, revealing a crystalline structure formed by cationic layers separated by I− ions, facilitating spiropyran phototransformations. The photochromic properties of the single crystals were studied, showing a quantum yield for open form formation of about 0.1 and for bleaching 0.04. Repeated photocycling led to a reduction in absorption of the colored form by 10–15%, with the photochromic properties being correlated with the single crystals structure (Aldoshin et al., 2005).

Synthesis Techniques

Microwave-Activated Inverse Electron Demand Diels–Alder Reactions

Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines were synthesized by Hajbi et al. (2007) using an inverse electron Diels–Alder reaction, indicating an efficient synthesis approach with shorter reaction times due to sealed-tube microwave activation (Hajbi et al., 2007).

Functionalization and Reactions

Functionalized 4H-Pyrano(3,2-c)pyridines

Mekheimer et al. (1997) described the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, offering new routes to 3,3'-benzylidenebis(4-hydroxy-6-methyl-2(1H)-3-pyridinone)s. The study shows the diversity of reactions that 4H-pyrano[3,2-c]pyridines can undergo, providing insights into their functionalization (Mekheimer et al., 1997).

Safety And Hazards

The safety information for 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine indicates that it is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is also classified as a Combustible Solid (Storage Class Code 11) and has a WGK classification of 3 .

properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-8-4-3-7-6(10-8)2-1-5-11-7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAAXVSESBSGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260426
Record name 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

CAS RN

1261365-61-0
Record name 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-iodo-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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